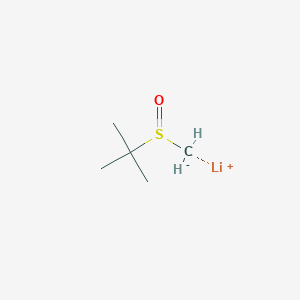
Lithium (2-methylpropane-2-sulfinyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (2-methylpropane-2-sulfinyl)methanide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the creation of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2-methylpropane-2-sulfinyl)methanide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by cleavage of the disulfide bond using lithium amide . This method ensures the production of enantiopure this compound, which is crucial for its application in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and enantiomeric excess of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (2-methylpropane-2-sulfinyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Applications De Recherche Scientifique
Lithium (2-methylpropane-2-sulfinyl)methanide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of lithium (2-methylpropane-2-sulfinyl)methanide involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during the reaction. This is achieved through its interaction with various molecular targets and pathways, including the formation of chiral imines and their subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds share similar sulfur chemistry and are used in the synthesis of chiral amines and other sulfur-containing molecules.
Uniqueness
Lithium (2-methylpropane-2-sulfinyl)methanide is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to facilitate the formation of chiral centers with high selectivity makes it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
52548-09-1 |
|---|---|
Formule moléculaire |
C5H11LiOS |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
lithium;2-methanidylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C5H11OS.Li/c1-5(2,3)7(4)6;/h4H2,1-3H3;/q-1;+1 |
Clé InChI |
QHYFYBWEBCAVJW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)S(=O)[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


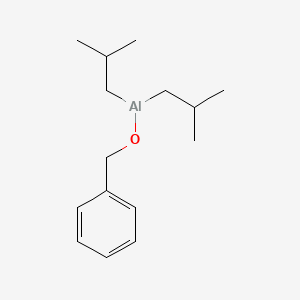
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
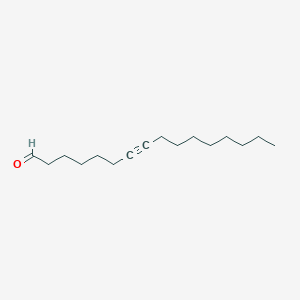

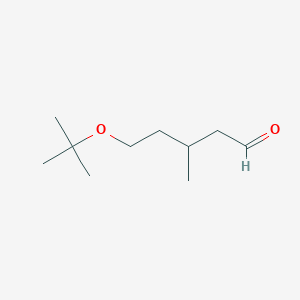
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
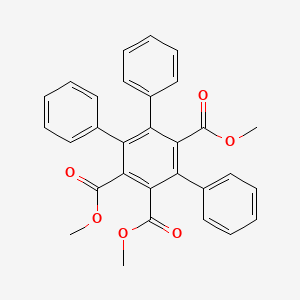
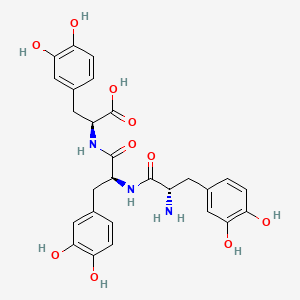

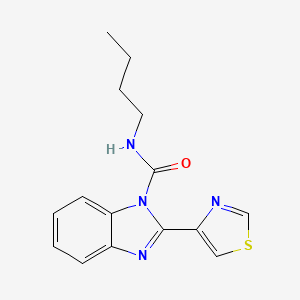
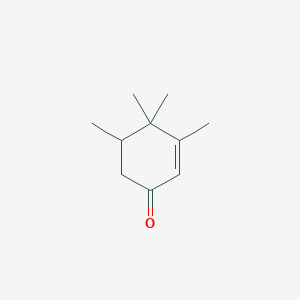

![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

